Ridomil MZ

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

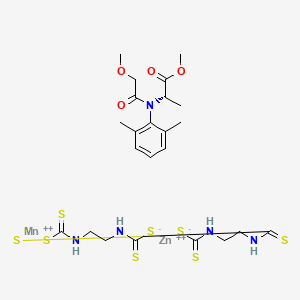

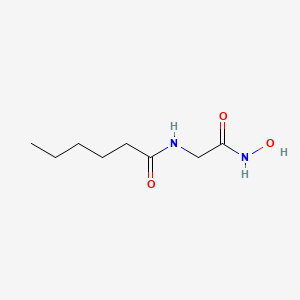

Ridomil MZ is a fungicide used to control a variety of plant diseases, particularly those caused by oomycetes such as downy mildew and late blight. It is a combination of two active ingredients: Metalaxyl-M and Mancozeb. Metalaxyl-M is a systemic fungicide with curative and protective properties, while Mancozeb is a residual protective fungicide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Metalaxyl-M: The synthesis of Metalaxyl-M involves the reaction of 2,6-dimethylaniline with methyl isocyanate to form N-(2,6-dimethylphenyl)-N-methylcarbamate.

Industrial Production Methods

Industrial production of Ridomil MZ involves the formulation of Metalaxyl-M and Mancozeb into a water-dispersible granule. The process includes mixing the active ingredients with inert carriers and dispersing agents to ensure uniform distribution and stability .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Metalaxyl-M can undergo oxidation to form various metabolites.

Hydrolysis: Both Metalaxyl-M and Mancozeb can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation Products: Hydroxylated derivatives of Metalaxyl-M.

Hydrolysis Products: Breakdown products of Metalaxyl-M and Mancozeb, including ethylene thiourea (ETU) from Mancozeb.

Aplicaciones Científicas De Investigación

Ridomil MZ has a wide range of applications in scientific research:

Agriculture: Used extensively to control diseases in crops such as potatoes, tomatoes, grapes, and cucurbits.

Biology: Studied for its effects on plant-pathogen interactions and resistance mechanisms.

Environmental Science: Research on its environmental impact and degradation pathways.

Medicine: Investigated for potential antifungal properties in medical applications.

Mecanismo De Acción

Ridomil MZ works through the combined action of its two active ingredients:

Metalaxyl-M: It is absorbed by the plant and translocated to all parts, providing systemic protection.

Mancozeb: It forms a protective barrier on the plant surface, inhibiting spore germination and fungal growth.

Comparación Con Compuestos Similares

Similar Compounds

Fosetyl-Al: Another systemic fungicide used to control oomycete diseases.

Chlorothalonil: A broad-spectrum fungicide with protective properties.

Propamocarb: Used for controlling soil-borne diseases caused by oomycetes.

Uniqueness

Ridomil MZ is unique due to its combination of systemic and protective actions, providing both curative and preventive effects. This dual action makes it highly effective against a wide range of plant diseases .

Propiedades

Número CAS |

75701-74-5 |

|---|---|

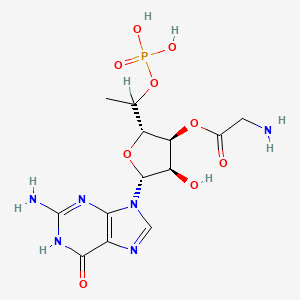

Fórmula molecular |

C23H33MnN5O4S8Zn |

Peso molecular |

820.4 g/mol |

Nombre IUPAC |

zinc;manganese(2+);methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C15H21NO4.2C4H8N2S4.Mn.Zn/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;2*7-3(8)5-1-2-6-4(9)10;;/h6-8,12H,9H2,1-5H3;2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/t12-;;;;/m0..../s1 |

Clave InChI |

REXRPUZAHNQWAM-KCOFNFEMSA-J |

SMILES isomérico |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

SMILES canónico |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)

![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)

![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)